molecular formula C9H7F3N2O3 B1142984 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 175205-25-1

2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B1142984
CAS No.: 175205-25-1
M. Wt: 248.16 g/mol
InChI Key: FCMKVCIOAJDYFU-UHFFFAOYSA-N
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Description

2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound that features a hydroxyimino group and a trifluoromethoxy-substituted phenyl ring. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

    Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of an appropriate precursor with hydroxylamine. This step often requires acidic or basic conditions to facilitate the formation of the oxime.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents. This step may require the use of catalysts and specific solvents to achieve high yields.

    Coupling Reactions: The final step involves coupling the hydroxyimino group with the trifluoromethoxy-substituted phenyl ring. This can be achieved through various coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amines or hydroxylamines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition, receptor binding, and other biological interactions.

    Industry: It can be used in the production of materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, and proteins. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, while the trifluoromethoxy group enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(hydroxyimino)-N-[4-(methoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(hydroxyimino)-N-[4-(fluoro)phenyl]acetamide: Contains a fluoro group instead of a trifluoromethoxy group.

    2-(hydroxyimino)-N-[4-(chloro)phenyl]acetamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide imparts unique properties such as increased stability, lipophilicity, and bioavailability compared to its analogs with different substituents. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

175205-25-1

Molecular Formula

C9H7F3N2O3

Molecular Weight

248.16 g/mol

IUPAC Name

2-hydroxyimino-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)17-7-3-1-6(2-4-7)14-8(15)5-13-16/h1-5,16H,(H,14,15)

InChI Key

FCMKVCIOAJDYFU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C=NO)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=NO)OC(F)(F)F

Origin of Product

United States

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